molecular formula C42H63NO5 B14376894 Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol CAS No. 88276-98-6

Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol

Cat. No.: B14376894
CAS No.: 88276-98-6
M. Wt: 662.0 g/mol
InChI Key: RFBQYWHYVYHOFO-UHFFFAOYSA-N
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Description

Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is a complex organic compound that features a combination of carbamic acid and alcohol functionalities. This compound is notable for its unique structure, which includes a long alkyl chain and a trityl-protected alcohol group. Such compounds are often of interest in organic synthesis and various industrial applications due to their distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol typically involves multiple steps, starting with the preparation of the trityl-protected alcohol. This can be achieved by reacting trityl chloride with a suitable alcohol under basic conditions. The subsequent steps involve the introduction of the carbamic acid functionality, which can be done using reagents such as methyl isocyanate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carbamic acid functionality can be reduced to form amines.

    Substitution: The trityl group can be removed under acidic conditions to yield the free alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) are employed to remove the trityl group.

Major Products

The major products formed from these reactions include aldehydes, ketones, amines, and free alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trityl group can protect the alcohol functionality during reactions, allowing for selective modifications. The carbamic acid moiety can interact with nucleophiles, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methylcarbamic acid;1-octadecoxy-3-hydroxypropan-2-ol: Similar structure but lacks the trityl protection.

    Ethylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is unique due to its combination of a long alkyl chain, trityl-protected alcohol, and carbamic acid functionality. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

88276-98-6

Molecular Formula

C42H63NO5

Molecular Weight

662.0 g/mol

IUPAC Name

methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol

InChI

InChI=1S/C40H58O3.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38;1-3-2(4)5/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3;3H,1H3,(H,4,5)

InChI Key

RFBQYWHYVYHOFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CNC(=O)O

Origin of Product

United States

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